N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
CAS No.: 2034374-85-9
Cat. No.: VC6209822
Molecular Formula: C16H22N4O3
Molecular Weight: 318.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034374-85-9 |
|---|---|
| Molecular Formula | C16H22N4O3 |
| Molecular Weight | 318.377 |
| IUPAC Name | N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]morpholine-4-carboxamide |
| Standard InChI | InChI=1S/C16H22N4O3/c1-12-15(14-4-3-9-23-14)13(2)20(18-12)6-5-17-16(21)19-7-10-22-11-8-19/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,21) |
| Standard InChI Key | KJZBJMGOMKTICG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CC=CO3 |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure integrates three key moieties:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at positions 3 and 5 with methyl groups and at position 4 with a furan-2-yl group.
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Ethyl linker: Connects the pyrazole nitrogen to the carboxamide group.
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Morpholine-4-carboxamide: A six-membered morpholine ring attached via a carboxamide bond, enhancing solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₄O₃ |
| Molecular Weight | 336.40 g/mol |
| IUPAC Name | N-[2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine-4-carboxamide |
| Key Functional Groups | Pyrazole, furan, morpholine |
The morpholine ring’s oxygen atom facilitates hydrogen bonding, while the pyrazole and furan groups contribute to π-π stacking interactions, critical for target binding .
Synthesis and Optimization
While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step strategy:
Proposed Synthetic Pathway
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, 3,5-dimethyl-4-(furan-2-yl)-1H-pyrazole could be synthesized via reaction of furan-2-carbaldehyde with pentane-2,4-dione and hydrazine .
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Ethyl Linker Introduction: Alkylation of the pyrazole nitrogen with 2-chloroethylamine or similar reagents.
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Morpholine Carboxamide Coupling: Reaction of the ethylamine intermediate with morpholine-4-carbonyl chloride under Schotten-Baumann conditions.
Critical parameters include temperature control (60–80°C for cyclocondensation) and solvent selection (e.g., DMF for amide coupling) . Yield optimization often requires iterative purification via column chromatography or recrystallization.
Pharmacological Profile
Structural analogs provide insights into potential biological activities:
Kinase Inhibition
Morpholine-containing compounds, such as AMG 337 (a MET inhibitor), demonstrate that the morpholine ring enhances binding to kinase ATP pockets . The pyrazole moiety in N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide may similarly interact with hydrophobic kinase domains, suggesting antiproliferative potential.
GPCR Modulation
Compounds like LY2784544 (a GPR39 agonist) highlight the role of morpholine derivatives in allosteric GPCR modulation . The pyrazole-furan system in this compound could act as a scaffold for targeting CNS disorders, analogous to σ₁ receptor antagonists .
Antimicrobial Activity
Furan-pyrazole hybrids, such as those described in vulcanchem.com’s triazole derivative (VC4823008), exhibit broad-spectrum antibacterial and antifungal effects. The furan ring’s electronegativity disrupts microbial cell membranes, while the pyrazole enhances metabolic stability.
Comparative Analysis of Analogous Compounds
This compound’s hybrid structure may combine the kinase inhibition of AMG 337 with the antimicrobial properties of VC4823008, though empirical validation is needed.
Therapeutic Applications and Mechanisms
Oncology
The morpholine carboxamide group could inhibit kinases like MET or IGF-1R, which are implicated in tumor growth . Pyrazole derivatives have also shown inverse agonism at cannabinoid receptors (e.g., BPR-890), suggesting antiobesity applications .
CNS Disorders
σ₁ receptor antagonists (e.g., S1RA) alleviate neuropathic pain and depression . The pyrazole-morpholine framework here may similarly modulate σ₁ or GPCRs involved in neurotransmission.
Infectious Diseases
Furan-containing analogs disrupt microbial DNA gyrase and efflux pumps. This compound’s furan-pyrazole system may synergize with the morpholine group to enhance bioavailability in Gram-negative bacteria.
Future Research Directions
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In Vitro Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial strains (e.g., S. aureus, E. coli).
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ADMET Profiling: Evaluate solubility, metabolic stability, and blood-brain barrier permeability.
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Target Identification: Use computational docking to predict interactions with kinases (e.g., MET) or GPCRs (e.g., GPR39).
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Structural Optimization: Explore substitutions on the pyrazole (e.g., halogenation) or morpholine (e.g., spirocyclic derivatives) to enhance potency.
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